N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide
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Overview
Description
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, a hydroxy group, and a prop-2-ynamide moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of hydrazine hydrate or phenyl hydrazine in absolute ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide involves its interaction with specific molecular targets. By blocking the β2-adrenergic receptor, this compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparison with Similar Compounds
Similar Compounds
®-Duloxetine hydrochloride: A compound with a similar naphthalene structure, used as an antidepressant.
Propranolol: A β-adrenergic blocker with a related structure, used as an antihypertensive and antianginal agent
Uniqueness
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with β2-adrenergic receptors sets it apart from other similar compounds.
Properties
CAS No. |
919363-75-0 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(1-hydroxy-3-naphthalen-1-ylpropan-2-yl)prop-2-ynamide |
InChI |
InChI=1S/C16H15NO2/c1-2-16(19)17-14(11-18)10-13-8-5-7-12-6-3-4-9-15(12)13/h1,3-9,14,18H,10-11H2,(H,17,19) |
InChI Key |
GRXQTKGFRPAXER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC(CC1=CC=CC2=CC=CC=C21)CO |
Origin of Product |
United States |
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